molecular formula C10H9FO2 B13207770 3-Cyclopropyl-2-fluorobenzoic acid CAS No. 1699946-41-2

3-Cyclopropyl-2-fluorobenzoic acid

Cat. No.: B13207770
CAS No.: 1699946-41-2
M. Wt: 180.17 g/mol
InChI Key: NXKJTLJIIOUGHN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluorobenzoic acid typically involves the introduction of the cyclopropyl and fluorine substituents onto the benzoic acid core. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-fluorobenzoic ketones, while reduction can produce cyclopropyl-fluorobenzyl alcohols .

Scientific Research Applications

3-Cyclopropyl-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Cyclopropyl-3-fluorobenzoic acid
  • 3-Fluorobenzoic acid
  • Cyclopropylbenzoic acid

Uniqueness: 3-Cyclopropyl-2-fluorobenzoic acid is unique due to the specific positioning of the cyclopropyl and fluorine groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1699946-41-2

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

3-cyclopropyl-2-fluorobenzoic acid

InChI

InChI=1S/C10H9FO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

NXKJTLJIIOUGHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)C(=O)O)F

Origin of Product

United States

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